Benzene, ((ethenylthio)methyl)-
Description
Benzene, ((ethenylthio)methyl)- (IUPAC name: (Ethenylsulfanylmethyl)benzene) is a substituted aromatic compound featuring a benzene ring with a methylthioethenyl substituent. Its structure consists of a benzene ring connected to a methyl group (-CH2-), which is further bonded to a sulfur atom (S) and an ethenyl (vinyl, CH2=CH-) group. This compound is a sulfur-containing aromatic ether, categorized as a sulfide derivative.
Key structural features influencing its properties include:
- Sulfide linkage: The sulfur atom contributes to lower polarity compared to oxygen analogs (ethers) but may participate in oxidation or acid-catalyzed reactions.
Properties
CAS No. |
1822-76-0 |
|---|---|
Molecular Formula |
C9H10S |
Molecular Weight |
150.24 g/mol |
IUPAC Name |
ethenylsulfanylmethylbenzene |
InChI |
InChI=1S/C9H10S/c1-2-10-8-9-6-4-3-5-7-9/h2-7H,1,8H2 |
InChI Key |
RYZCGQUXJPHSSF-UHFFFAOYSA-N |
Canonical SMILES |
C=CSCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene, ((ethenylthio)methyl)- can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloride with sodium ethylthiolate in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of benzene, ((ethenylthio)methyl)- can be achieved through the catalytic reaction of benzyl chloride with sodium ethylthiolate. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzene, ((ethenylthio)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the vinylthio group to an ethylthio group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylthio derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, ((ethenylthio)methyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzene, ((ethenylthio)methyl)- involves its interaction with various molecular targets. The vinylthio group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions. The benzene ring provides a stable aromatic framework, allowing for various substitution reactions to occur.
Comparison with Similar Compounds
Phenyl Vinyl Sulfide (Benzene, (ethenylthio)-; CAS 1822-73-7)
- Structure : Direct attachment of the sulfur atom to the benzene ring (Ph-S-CH2=CH2).
- Reactivity : The vinyl group enables polymerization or electrophilic addition reactions. Oxidation of the sulfide yields sulfoxides or sulfones, as observed in related systems .
- Stability : Less steric hindrance compared to ((ethenylthio)methyl)- derivatives, but the absence of a methyl spacer may reduce steric protection of the sulfur atom.
Benzyl Ethyl Sulfide (Benzene, [(ethylthio)methyl]-; CAS 6263-62-3)
- Structure : Benzene-CH2-S-CH2CH3.
- Physical Properties : Higher molecular weight (152.25 g/mol) and boiling point compared to the vinyl analog due to the saturated ethyl group. Gas chromatography data (Apiezon M column) shows retention behavior influenced by alkyl chain length .
- Chemical Stability : The absence of a double bond in the ethyl group reduces susceptibility to addition reactions, enhancing stability under acidic conditions.
Benzene, [2-[(1-methylethyl)thio]ethyl] (CAS 54576-42-0)
- Structure : Benzene-CH2-CH2-S-CH(CH3)2.
Ethylbenzene (CAS 100-41-4)
- Structure : Benzene-CH2CH3.
- Comparison: As a non-sulfur analog, ethylbenzene exhibits higher volatility (boiling point ~409 K) and lower polarity than sulfide derivatives. Its carcinogenic profile (linked to leukemia) contrasts with the unknown toxicity of ((ethenylthio)methyl)-benzene, though sulfur substituents may alter metabolic pathways .
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent | Boiling Point (K)* |
|---|---|---|---|---|---|
| Benzene, ((ethenylthio)methyl)- | C9H10S | 150.24 | Not Provided | -CH2-S-CH2=CH2 | ~370–390 (est.) |
| Phenyl vinyl sulfide | C8H8S | 136.21 | 1822-73-7 | -S-CH2=CH2 | ~380–400 (est.) |
| Benzyl ethyl sulfide | C9H12S | 152.25 | 6263-62-3 | -CH2-S-CH2CH3 | ~430–450 (est.) |
| Ethylbenzene | C8H10 | 106.17 | 100-41-4 | -CH2CH3 | 409.3 |
*Estimated boiling points based on alkyl/vinyl sulfide trends .
Table 2: Reactivity and Stability
| Compound | Oxidation Susceptibility | Acid Stability | Electrophilic Reactivity |
|---|---|---|---|
| Benzene, ((ethenylthio)methyl)- | High (forms sulfoxides) | Moderate (S-protonation) | Reduced due to EW vinyl |
| Phenyl vinyl sulfide | High (similar pathway) | Low (direct S exposure) | High (activated ring) |
| Benzyl ethyl sulfide | Low (saturated chain) | High | Moderate (alkyl shielding) |
Research Findings
- Thermochemical Trends : Substituted benzenes with electron-withdrawing groups (e.g., vinyl, nitro) exhibit lower enthalpies of formation compared to alkyl-substituted analogs . For ((ethenylthio)methyl)-benzene, the vinyl group likely reduces thermal stability relative to benzyl ethyl sulfide.
- Synthetic Utility : The vinyl group in ((ethenylthio)methyl)-benzene may enable polymerization or serve as a diene in Diels-Alder reactions, similar to phenyl vinyl sulfide applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
